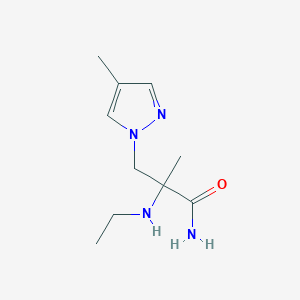

2-(Ethylamino)-2-methyl-3-(4-methyl-1h-pyrazol-1-yl)propanamide

Beschreibung

Eigenschaften

Molekularformel |

C10H18N4O |

|---|---|

Molekulargewicht |

210.28 g/mol |

IUPAC-Name |

2-(ethylamino)-2-methyl-3-(4-methylpyrazol-1-yl)propanamide |

InChI |

InChI=1S/C10H18N4O/c1-4-12-10(3,9(11)15)7-14-6-8(2)5-13-14/h5-6,12H,4,7H2,1-3H3,(H2,11,15) |

InChI-Schlüssel |

GIZXRNUVJNIHIX-UHFFFAOYSA-N |

Kanonische SMILES |

CCNC(C)(CN1C=C(C=N1)C)C(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemical Structure and Properties Overview

| Property | Description |

|---|---|

| Molecular Formula | C10H18N4O |

| Molecular Weight | 210.28 g/mol |

| IUPAC Name | 2-(Ethylamino)-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanamide |

| CAS Number | 1251085-35-4 |

| Functional Groups | Ethylamino, methyl, pyrazole ring, amide |

The compound contains a pyrazole ring substituted at the 4-position with a methyl group, linked via a propanamide backbone bearing an ethylamino substituent at the alpha carbon. This multifunctional architecture influences the synthetic strategy required for its preparation.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of This compound generally follows a multi-step approach involving:

- Preparation or procurement of the substituted pyrazole intermediate.

- Formation of the propanamide backbone.

- Introduction of the ethylamino substituent at the alpha carbon adjacent to the amide group.

The key challenges lie in regioselective functionalization of the pyrazole ring and selective amination at the alpha carbon without racemization or side reactions.

Stepwise Synthetic Route

Step 1: Synthesis of 4-Methyl-1H-pyrazole Intermediate

- The 4-methyl-1H-pyrazole moiety is typically synthesized via cyclocondensation reactions involving hydrazines and β-dicarbonyl compounds or their equivalents.

- For example, methylhydrazine can be condensed with ethyl acetoacetate under acidic or neutral conditions to yield 4-methylpyrazole derivatives.

- This intermediate may be further functionalized to introduce a suitable leaving group (e.g., halogenation at the 1-position) to facilitate nucleophilic substitution in the next steps.

Step 2: Construction of the Propanamide Backbone

- The propanamide moiety is commonly prepared by acylation of an appropriate amino acid derivative or via amidation of a corresponding acid chloride or ester.

- The alpha carbon is functionalized with a methyl group to afford the 2-methyl substitution.

- Typical reagents include methyl-substituted glycine derivatives or alpha-methylated amino acids.

Step 3: Introduction of the Ethylamino Group

- The ethylamino substituent at the alpha carbon is introduced by nucleophilic substitution or reductive amination.

- A common method involves reacting the alpha-keto amide intermediate with ethylamine under controlled conditions.

- Alternatively, the alpha haloamide can be treated with ethylamine to substitute the halogen with the ethylamino group.

Representative Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrazole ring formation | Methylhydrazine + ethyl acetoacetate, reflux | 4-Methyl-1H-pyrazole intermediate |

| 2 | Amidation | Alpha-methyl amino acid + acyl chloride, base | 2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanamide precursor |

| 3 | Amination (nucleophilic substitution) | Alpha-haloamide + ethylamine, solvent (e.g., ethanol), mild heating | This compound |

Alternative Approaches

- Condensation of 4-methyl-1H-pyrazol-1-yl substituted aldehydes or ketones with ethylamine and subsequent amidation.

- Use of reductive amination techniques where the alpha-keto amide is reacted with ethylamine in the presence of reducing agents such as sodium cyanoborohydride.

- Enzymatic or catalytic asymmetric syntheses to control stereochemistry at the alpha carbon.

Research Findings and Optimization

- Optimal yields are often achieved by controlling reaction temperature (typically 25–80 °C), solvent polarity (ethanol, methanol, or dichloromethane), and reaction time (several hours).

- Catalysts such as acid or base catalysts may be employed to facilitate condensation or amidation steps.

- Purification is typically performed by crystallization or chromatographic methods to achieve high purity (>98%).

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Pyrazole formation | Reflux in ethanol or acetic acid | Yields 4-methyl-1H-pyrazole intermediate |

| Amidation | Base (e.g., triethylamine), 0–25 °C | Requires moisture-free environment |

| Amination | Ethylamine, mild heating (40–60 °C) | Nucleophilic substitution or reductive amination |

| Solvents | Ethanol, methanol, dichloromethane | Choice affects solubility and reaction rate |

| Purification | Recrystallization, column chromatography | Ensures removal of unreacted starting materials |

The preparation of This compound involves a strategic multi-step synthesis starting from pyrazole ring construction, followed by formation of the propanamide backbone and selective introduction of the ethylamino group. The methods rely on well-established organic synthesis techniques including condensation, amidation, and nucleophilic substitution or reductive amination. Optimization of reaction conditions is crucial for maximizing yield and purity, with careful control of temperature, solvent, and reagent stoichiometry.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Ethylamino)-2-methyl-3-(4-methyl-1h-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrazole ring and the ethylamino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated precursors and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(Ethylamino)-2-methyl-3-(4-methyl-1h-pyrazol-1-yl)propanamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Wirkmechanismus

The mechanism of action of 2-(Ethylamino)-2-methyl-3-(4-methyl-1h-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Amino Group Substitution

- Ethyl vs. Propylamino: Replacing the ethyl group with a propyl chain (as in the second compound) increases molecular weight by ~14 g/mol, enhancing lipophilicity. This modification could improve membrane permeability but may reduce solubility .

- Propargyl and Thioether Groups : In FA5, the propargyl and methylthio substituents likely contribute to pesticidal activity by interacting with insect-specific enzymes or receptors .

Heterocyclic Core Variations

- Pyrazole vs. Thiazole/Quinazolinone: The pyrazole ring in the target compound is a compact, nitrogen-rich heterocycle, often associated with hydrogen bonding and π-π stacking in drug-receptor interactions. FA5’s thiazole ring and fluoropyridinyl group introduce electronegative and steric bulk, favoring pesticidal target selectivity .

Functional Group Contributions

- Tetrazole vs. Pyrazole: The tetrazole group in the quinazolinone derivative is a bioisostere for carboxylic acids, enhancing metabolic stability and receptor affinity in medicinal compounds .

- Methylthio Group in FA5 : This sulfur-containing group may enhance pesticidal activity by interacting with thiol-dependent enzymes in pests .

Q & A

Q. Example Data :

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 1.2 (t, 3H, CH₂CH₃), δ 7.8 (s, 1H, pyrazole) | |

| HR-MS | [M+H]⁺ = 225.31 m/z |

How can researchers resolve discrepancies in reported biological activities of this compound across studies?

Advanced Research Question

Discrepancies may arise from variations in assay conditions, impurity profiles, or target selectivity. Mitigation strategies include:

- Purity Analysis : HPLC (>98% purity) to rule out by-products .

- Dose-Response Curves : EC₅₀/IC₅₀ comparisons under standardized conditions (e.g., pH 7.4 buffer, 37°C) .

- Target Profiling : Use kinase panels or receptor-binding assays to assess off-target effects .

Case Study : Conflicting enzyme inhibition data may stem from divergent assay temperatures or co-solvents (e.g., DMSO vs. ethanol) .

What reaction pathways are accessible to this compound, and how do functional groups influence its reactivity?

Basic Research Question

The ethylamino and pyrazole groups enable:

- Oxidation : Pyrazole ring oxidation with KMnO₄ yields N-oxide derivatives .

- Acylation : Amide formation via reaction with acyl chlorides .

- Metal Coordination : Pyrazole N-atoms bind transition metals (e.g., Cu²⁺), altering electronic properties .

Q. Reaction Table :

| Reaction | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Acylation | Acetyl chloride, Et₃N, 0°C | N-acetyl derivative | |

| Oxidation | KMnO₄, H₂O, 25°C | Pyrazole N-oxide |

How can computational modeling guide the design of derivatives with enhanced target selectivity?

Advanced Research Question

- Docking Studies : Predict binding modes with enzymes (e.g., kinases) using AutoDock Vina or Schrödinger .

- QSAR Models : Correlate substituent effects (e.g., 4-methyl vs. 4-chloro pyrazole) with activity .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Example : Methyl substitution at the pyrazole 4-position enhances hydrophobic interactions in kinase binding pockets .

What strategies are effective for analyzing the compound’s stability under varying storage conditions?

Basic Research Question

Critical parameters include:

Q. Stability Profile :

| Condition | Degradation Pathway | Half-Life (25°C) | Reference |

|---|---|---|---|

| Aqueous pH 7.4 | Amide hydrolysis | 48 hours | |

| Dry Argon | No significant degradation | >6 months |

How can pharmacokinetic properties be evaluated in preclinical models?

Advanced Research Question

- ADME Profiling : Caco-2 assays for permeability, microsomal stability tests .

- In Vivo Studies : Plasma concentration-time curves in rodents (IV/PO administration) .

- Metabolite ID : LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Key Finding : The ethylamino group improves solubility but may reduce metabolic stability in cytochrome P450-rich tissues .

What experimental approaches validate the compound’s mechanism of action in enzyme inhibition?

Advanced Research Question

- Kinetic Assays : Michaelis-Menten plots to determine inhibition type (competitive/non-competitive) .

- ITC (Isothermal Titration Calorimetry) : Measures binding affinity (ΔG, Kd) .

- Crystallography : Co-crystallization with target enzymes (e.g., SHELX-refined structures) .

Case Study : Pyrazole coordination to Mg²⁺ in kinase ATP-binding pockets explains inhibitory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.